1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine is an organic compound classified as an oxadiazole, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound is notable for its unique molecular configuration and potential applications in medicinal chemistry and material science. It is often studied for its biological activity, particularly in the context of drug development.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where detailed information about its synthesis and properties is available. The molecular formula of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine is , with a molecular weight of approximately 175.62 g/mol .
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are characterized by their diverse biological activities and are often explored for their therapeutic potentials.
The synthesis of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine typically involves several steps:
The synthesis often requires specific reagents and controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize production efficiency.
The molecular structure of 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine can be represented as follows:
Key structural data includes:
1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine can participate in various chemical reactions:
Oxidation: The compound can undergo oxidation to form derivatives with additional functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur where the oxadiazole ring is functionalized with different substituents using alkyl halides or acyl chlorides.
The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield various substituted oxadiazole derivatives while reduction could lead to amine or alcohol products.
The mechanism of action for 1-(1,2,4-Oxadiazol-3-y)cyclobutan-1-amine involves interactions at the molecular level with biological targets. The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating interactions with enzymes and receptors.
Pharmacokinetics may vary based on solubility and metabolic stability, influencing absorption and distribution within biological systems. Some studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through caspase activation.
The compound appears as a solid powder at room temperature. It should be stored under controlled conditions to maintain stability.
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (e.g., NMR and IR spectroscopy) are typically employed to characterize these properties .
1-(1,2,4-Oxadiazol-3-y)cyclobutan-1-amine has numerous applications in scientific research:
Medicinal Chemistry: It is being explored for potential therapeutic effects against cancer and other diseases due to its unique biological activity.
Material Science: The compound may find uses in developing advanced materials due to its structural properties.
Biological Research: Investigations into its role within biological systems could lead to new insights into drug design and therapeutic strategies.
The construction of the 1,2,4-oxadiazole ring fused to the cyclobutane-amine moiety primarily leverages two classical strategies: O-acylated amidoxime cyclization and 1,3-dipolar cycloaddition. The amidoxime route begins with cyclobutanone-derived amidoximes (e.g., 1-(cyanoimino)cyclobutan-1-amine), which undergo O-acylation with carboxylic acid derivatives (e.g., acyl chlorides or activated esters). Subsequent thermal or microwave-assisted ring closure (120–150°C) yields the target oxadiazole. For 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine, cyclobutanecarbonyl chloride serves as the acylating agent [1] [5].
Alternatively, the 1,3-dipolar cycloaddition employs nitrile oxides (generated in situ from hydroxamoyl chlorides or aldoximes) reacting with cyclobutanecarbonitrile. Catalytic systems like p-toluenesulfonic acid (PTSA)–ZnCl₂ in DMF facilitate this process, though yields for cyclobutane-containing systems remain moderate (<50%) due to steric constraints [5] [6]. Microwave irradiation (150–200 W) significantly optimizes both routes, reducing reaction times from hours to minutes and improving yields by 20–35% [2].
Table 1: Optimization of Oxadiazole Core Synthesis
Method | Reagents/Conditions | Yield (Conventional) | Yield (Microwave) | Time Reduction |
---|---|---|---|---|
Amidoxime Cyclization | Cyclobutanecarbonyl chloride, DMF, 120°C | 58% | 89% | 8 h → 15 min |
1,3-Dipolar Cycloaddition | ClCH=NOH, PTSA-ZnCl₂, DMF, 80°C | 42% | 67% | 12 h → 25 min |
The primary amine group in 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine enables regioselective C–H functionalization on the strained cyclobutane ring. Palladium-catalyzed C(sp³)–H arylation/alkylation is achieved using directing groups (DGs) like 8-aminoquinoline or N-acetyl protection. The amine coordinates with Pd(II) catalysts (e.g., Pd(OAc)₂), facilitating γ-selective C–H cleavage at the C3 position of cyclobutane (relative to nitrogen). Key limitations include competing oxadiazole ring decomposition under harsh conditions (>100°C) and the requirement for bidentate DGs [6] [9].
Recent advances employ photoredox catalysis for decarboxylative couplings. Cyclobutane-amine derivatives bearing carboxylic acids at C3 undergo radical generation via Ir(ppy)₃ and fac-Ir(ppy)₃ under blue light, enabling C–C bond formation with electron-deficient alkenes. This method achieves 65–78% yields with excellent retention of the oxadiazole integrity [6].
Table 2: Amine-Directed C–H Functionalization Strategies
Method | Catalyst System | Directing Group | Regioselectivity | Yield Range |
---|---|---|---|---|
Pd-Catalyzed Arylation | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | 8-Aminoquinoline | C3 (γ-position) | 55–72% |
Photoredox Decarboxylation | Ir(ppy)₃, HAT catalyst | Carboxylic acid | C3 (γ-position) | 65–78% |
Accessing enantioenriched 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine necessitates chiral induction at the cyclobutane-amine stereocenter. Two predominant strategies exist:
Notably, the oxadiazole ring tolerates mild hydrogenation conditions (Pd/C, H₂, 40 psi) for N-Boc deprotection without ring reduction, preserving stereochemistry [10].
Table 3: Stereoselective Synthesis Approaches
Strategy | Chiral Source | Key Conditions | ee (%) | Yield |
---|---|---|---|---|
Reductive Amination | L-Pro-Derived Phosphine | Hantzsch ester, DCM, 25°C | 92 | 75% |
Chiral Auxiliary (Evans) | Oxazolidinone | n-BuLi, THF, –78°C; HCl removal | >95 | 68% |
Green synthesis principles significantly enhance the efficiency and sustainability of 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine production:
These methods align with Anastas and Warner’s Twelve Principles of Green Chemistry, particularly waste minimization, energy efficiency, and safer solvent use [2].
Table 4: Green Synthesis Metrics Comparison
Method | Conditions | Yield (%) | Energy Use (kWh/mol) | E-Factor* |
---|---|---|---|---|
Conventional Thermal | DMF, 120°C, 8 h | 58 | 2.8 | 32.1 |
Microwave Cyclization | Solvent-free, 150 W, 10 min | 89 | 0.25 | 8.5 |
Mechanochemical Milling | Ball-mill, ZnCl₂, 30 min | 85 | 0.15 | 5.2 |
E-Factor: kg waste per kg product |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3